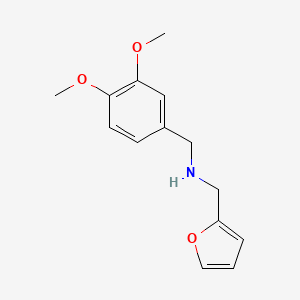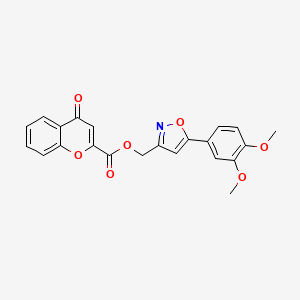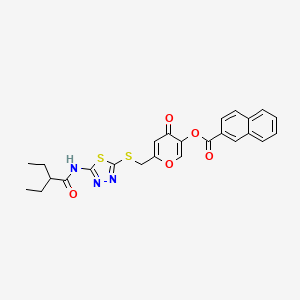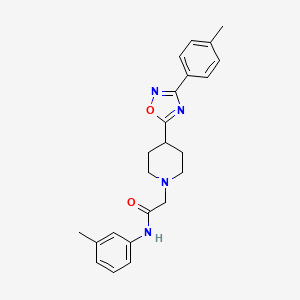![molecular formula C20H22N4O3S2 B2664722 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone CAS No. 1021075-10-4](/img/structure/B2664722.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of complex heterocyclic compounds, including pyrazole derivatives, is a significant area of research. These molecules are synthesized for various applications, including the study of their chemical properties and potential biological activities. For instance, compounds with pyrazole structures have been synthesized and analyzed for their crystal structures and conformational behaviors, demonstrating the importance of such analyses in understanding the properties of new compounds (Rajni Swamy et al., 2013).
Molecular Docking and Biological Evaluation
Molecular docking studies play a crucial role in the development of new therapeutics. They allow for the prediction of how small molecules, such as pyrazole derivatives, interact with biological targets. For example, compounds have been synthesized and subjected to molecular docking to assess their potential as anti-inflammatory and antibacterial agents, indicating the broad applications of such molecules in drug discovery and biological research (Ravula et al., 2016).
Enzyme Inhibitory Activities
Research into enzyme inhibitors is another area where complex heterocyclic compounds are utilized. Thiophene-based heterocyclic compounds, for instance, have been evaluated for their enzyme inhibitory activities, with some showing promising results against enzymes like acetylcholinesterase and butyrylcholinesterase. These findings suggest potential therapeutic applications for neurological conditions (Cetin et al., 2021).
Antimicrobial and Anticancer Activities
The development of new antimicrobial and anticancer agents is a critical area of research, with many studies focusing on the synthesis and evaluation of novel compounds. Pyrazole derivatives, for example, have been synthesized and tested for their antimicrobial and anticancer activities, showcasing the potential of these compounds in addressing significant health challenges (Katariya et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S2/c1-13-18-15(20(25)23-7-2-3-8-23)11-16(17-5-4-9-28-17)21-19(18)24(22-13)14-6-10-29(26,27)12-14/h4-5,9,11,14H,2-3,6-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQZIBZNMCIXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCCC4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5-chloro-2-cyanophenyl)oxalamide](/img/structure/B2664643.png)


![(E)-N-[[4-(4-Chlorophenyl)morpholin-2-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2664646.png)


![N-(4-methoxyphenethyl)-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2664649.png)
![2-Methoxy-5-({[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}sulfamoyl)benzamide](/img/structure/B2664652.png)

![5-((4-Benzylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664656.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methoxypropyl)oxamide](/img/structure/B2664659.png)